molecular formula C9H12N2O4 B13098872 2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde

2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde

Cat. No.: B13098872
M. Wt: 212.20 g/mol
InChI Key: QIZSHGDPFHFLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C9H12N2O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes ethoxy and methoxy groups attached to the pyrimidine ring, as well as an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting product is then oxidized using an oxidizing agent such as manganese dioxide to introduce the aldehyde group at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-Ethoxy-4,6-dimethoxypyrimidine-5-carboxylic acid.

    Reduction: 2-Ethoxy-4,6-dimethoxypyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: It serves as a building block for the synthesis of nucleoside analogs, which are used in the study of DNA and RNA.

    Medicine: The compound is investigated for its potential use in the development of antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleic acid synthesis. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to their inactivation. This mechanism is particularly useful in the development of antiviral and anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethoxypyrimidine-5-carbaldehyde
  • 2-Chloro-4,6-dimethoxypyrimidine-5-carbaldehyde
  • 2-Methoxy-4,6-dimethoxypyrimidine-5-carbaldehyde

Uniqueness

2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. This structural variation can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H12N2O4/c1-4-15-9-10-7(13-2)6(5-12)8(11-9)14-3/h5H,4H2,1-3H3

InChI Key

QIZSHGDPFHFLFF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C(C(=N1)OC)C=O)OC

Origin of Product

United States

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